molecular formula C8H8Cl3NO3S B12185780 2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide

2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide

Cat. No.: B12185780
M. Wt: 304.6 g/mol
InChI Key: VURFCQBHFFWMME-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a sulfonamide group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4,5-Trichlorobenzenesulfonyl chloride+EthanolamineThis compound\text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{Ethanolamine} \rightarrow \text{this compound} 2,4,5-Trichlorobenzenesulfonyl chloride+Ethanolamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2,4,5-Trichloro-N-(2-formyl-ethyl)-benzenesulfonamide or 2,4,5-Trichloro-N-(2-carboxy-ethyl)-benzenesulfonamide.

Scientific Research Applications

2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
  • 2,4,5-Trichloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

2,4,5-Trichloro-N-(2-hydroxy-ethyl)-benzenesulfonamide is unique due to the presence of the hydroxyethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

Molecular Formula

C8H8Cl3NO3S

Molecular Weight

304.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-hydroxyethyl)benzenesulfonamide

InChI

InChI=1S/C8H8Cl3NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2

InChI Key

VURFCQBHFFWMME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)NCCO

Origin of Product

United States

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